molecular formula C19H22N2O3S B2858564 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide CAS No. 1005301-23-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Cat. No.: B2858564
CAS No.: 1005301-23-4
M. Wt: 358.46
InChI Key: RXHPESZZABFUHO-UHFFFAOYSA-N
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Description

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are widely known for their biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring, which is further connected to a butanamide moiety.

Preparation Methods

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be achieved through various synthetic routes. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds through N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol .

Chemical Reactions Analysis

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be compared with other sulfonamide derivatives such as:

These compounds share similar antibacterial properties but differ in their specific molecular structures and pharmacokinetic profiles. This compound is unique due to its quinoline ring structure, which may contribute to its distinct biological activities .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPESZZABFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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